molecular formula C22H24ClFN4O3 B2857902 N1-(2-chlorobenzyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235309-68-8

N1-(2-chlorobenzyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2857902
CAS No.: 1235309-68-8
M. Wt: 446.91
InChI Key: GAFJIJPGJRXIKI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN4O3/c23-19-4-2-1-3-16(19)14-26-21(30)20(29)25-13-15-9-11-28(12-10-15)22(31)27-18-7-5-17(24)6-8-18/h1-8,15H,9-14H2,(H,25,29)(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFJIJPGJRXIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N1-(2-Chlorobenzyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide
  • Molecular Formula : C₂₂H₂₄ClFN₄O₃
  • Molecular Weight: 446.907 g/mol (monoisotopic mass: 446.152097)
  • Identifiers :
    • CAS RN: 1235309-68-8
    • ChemSpider ID: 26322496
    • MDL Number: MFCD03417502 .

Structural Features :

  • The compound contains a central oxalamide (ethanediamide) backbone.
  • Substituents include a 2-chlorobenzyl group (attached to the N1 position) and a piperidin-4-ylmethyl group (attached to the N2 position).

Comparison with Structurally Similar Oxalamide Derivatives

The compound belongs to a class of oxalamide derivatives, which are widely explored for their pharmacological and biochemical properties. Below is a comparative analysis with key analogs:

Structural Analogues from Antiviral Research ()

Compounds 13 , 14 , and 15 share the oxalamide core but differ in substituents:

Compound ID Substituents (N1/N2) Molecular Weight Key Features Activity/Notes
13 N1: 1-Acetylpiperidin-2-yl/thiazolylmethyl 478.14 g/mol Thiazole ring with hydroxyethyl and methyl groups; single stereoisomer. Antiviral (HIV entry inhibition)
14 N2: Pyrrolidin-2-ylmethyl/thiazolylmethyl 408.10 g/mol Pyrrolidine-thiazole hybrid; 1:1 stereoisomer mixture. Higher HPLC purity (93.2%)
15 N2: Pyrrolidin-2-ylmethyl/thiazolylethyl 422.12 g/mol Extended hydroxyethyl chain on thiazole; 1:1 stereoisomer mixture. Highest HPLC purity (95.0%)
Target N1: 2-Chlorobenzyl; N2: Piperidinylmethyl 446.91 g/mol Piperidine carbamoyl group with 4-fluorophenyl; no stereoisomer data. Structural data only .

Key Differences :

  • The target compound lacks the thiazole/pyrrolidine heterocycles present in compounds 13–15, which are critical for antiviral activity in those analogs.
  • The 4-fluorophenylcarbamoyl group on the piperidine ring may enhance target specificity compared to simpler acetyl or hydroxymethyl substituents .

Substituted Phenyl Derivatives (–6)

Compounds GMC-1 to GMC-5 () and 19–23 () feature aromatic substitutions on the oxalamide core:

Compound ID Aromatic Substituents (N1/N2) Molecular Weight Key Features Notes
GMC-3 N1: 4-Chlorophenyl; N2: Isoindoline-dione ~350 g/mol* Cyclic imide (isoindoline-dione) enhances rigidity. Antimicrobial screening candidate
19 N1: 2-Bromophenyl; N2: 4-Methoxyphenethyl 376.9 g/mol Bromine and methoxy groups; moderate synthesis yield (30%). Inhibits SCD1 enzyme .
23 N1: 3-Chloro-5-fluorophenyl; N2: Phenethyl 343.1 g/mol Dual halogen substitution (Cl, F); 33% yield. Higher steric bulk .
Target N1: 2-Chlorobenzyl; N2: Piperidinylmethyl 446.91 g/mol Chlorine and fluorine on distinct aromatic systems; no activity data. Unique piperidine-carbamoyl design.

Key Differences :

  • Halogen positions (e.g., 2-chloro vs. 4-chloro in GMC-3) influence electronic effects and steric interactions .

Piperidine/Carbamoyl-Containing Analogs (–10)

Compound ID Structure Molecular Weight Key Features Notes
BNM-III-170 N1: 4-Chloro-3-fluorophenyl; N2: Indenyl ~550 g/mol* CD4-mimetic design; guanidinomethyl group. HIV entry inhibitor .
No. 2225 () N1: 2,3-Dimethoxybenzyl; N2: Pyridinylethyl ~400 g/mol* Methoxy and pyridine groups; pharmacokinetic studies. Flavoring agent metabolite .
Target N1: 2-Chlorobenzyl; N2: Piperidinylmethyl 446.91 g/mol Combines chlorobenzyl and fluorophenylcarbamoyl. Unreported biological activity .

Key Differences :

  • The target compound’s dual halogenation (Cl, F) may confer metabolic stability compared to non-halogenated analogs like No. 2225 .

Molecular Weight and Solubility

  • The target compound’s higher molecular weight (446.91 g/mol) compared to most analogs (300–400 g/mol) may reduce solubility, necessitating formulation optimization.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The compound can be dissected into three primary components:

  • Oxalamide backbone (N,N'-disubstituted oxalic acid diamide).
  • 2-Chlorobenzyl amine (aromatic amine).
  • 1-((4-Fluorophenyl)carbamoyl)piperidin-4-yl)methylamine (piperidine-based urea derivative).

Retrosynthetically, the oxalamide is formed by coupling two amines with oxalic acid derivatives. The piperidine urea is synthesized via carbamoylation of a piperidinylmethylamine intermediate. Strategic disconnections guide the following synthetic routes.

Stepwise Amidation Using Oxalyl Chloride

This method involves sequential activation of oxalic acid to form mono- and diamides (Figure 1).

Synthesis of 1-((4-Fluorophenyl)carbamoyl)piperidin-4-yl)methylamine

Step 1 : Piperidin-4-ylmethylamine is reacted with 4-fluorophenyl isocyanate in dichloromethane (DCM) under inert atmosphere. Triethylamine (2.1 equiv) is added to scavenge HCl. The reaction proceeds at 0°C to room temperature for 6–8 hours.
$$
\text{Piperidin-4-ylmethylamine} + \text{4-Fluorophenyl isocyanate} \xrightarrow[\text{DCM, TEA}]{\text{0°C → RT}} \text{1-((4-Fluorophenyl)carbamoyl)piperidin-4-yl)methylamine}
$$
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:1) yields the urea intermediate in 68–72% purity.

Oxalyl Chloride-Mediated Amidation

Step 2 : Oxalyl chloride (1.1 equiv) is added dropwise to anhydrous DCM at −10°C. 2-Chlorobenzylamine (1.0 equiv) in DCM is introduced, followed by slow warming to room temperature. After 2 hours, 1-((4-Fluorophenyl)carbamoyl)piperidin-4-yl)methylamine (1.0 equiv) and triethylamine (2.5 equiv) are added, stirring for 12 hours.
$$
\text{Oxalyl chloride} + \text{2-Chlorobenzylamine} \xrightarrow[\text{DCM}]{\text{-10°C → RT}} \text{Monoamide intermediate} \xrightarrow[\text{TEA}]{\text{Piperidine urea}} \text{Target compound}
$$
Yield : 65–70% after recrystallization (acetonitrile).

Table 1: Reaction Conditions for Oxalyl Chloride Route
Step Reagents/Conditions Temperature Time (h) Yield (%)
1 Piperidin-4-ylmethylamine, 4-fluorophenyl isocyanate, TEA, DCM 0°C → RT 8 68–72
2 Oxalyl chloride, 2-chlorobenzylamine, DCM −10°C → RT 2 -
3 Piperidine urea, TEA, DCM RT 12 65–70

Coupling Agent-Assisted Synthesis

To avoid harsh conditions, carbodiimide-based coupling agents enable controlled amide bond formation.

HATU/EDCl-Mediated Amidation

Step 1 : Oxalic acid (1.0 equiv) is dissolved in dimethylformamide (DMF). 2-Chlorobenzylamine (1.0 equiv), HATU (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) are added. After 3 hours at RT, 1-((4-Fluorophenyl)carbamoyl)piperidin-4-yl)methylamine (1.0 equiv) is introduced, and stirring continues for 18 hours.
Workup : The mixture is diluted with ethyl acetate, washed with brine, and purified via flash chromatography (methanol/DCM 5:95) to yield the product (58–63%).

Table 2: HATU/EDCl Route Optimization
Coupling Agent Solvent Base Time (h) Yield (%)
HATU DMF DIPEA 18 58–63
EDCl/HOBt THF TEA 24 52–55

One-Pot Tandem Synthesis

A streamlined approach combines urea formation and amidation in a single reactor.

Procedure :

  • Piperidin-4-ylmethylamine and 4-fluorophenyl isocyanate react in THF (0°C, 2 hours).
  • Without isolation, oxalyl chloride and 2-chlorobenzylamine are added sequentially at −20°C.
  • The reaction is warmed to RT and quenched with ice-water.

Yield : 60–65% after solvent evaporation and trituration with diethyl ether.

Industrial-Scale Considerations

For bulk production, continuous flow reactors improve efficiency:

  • Microreactor setup : Mixing piperidine urea and monoamide chloride at 50°C with a residence time of 10 minutes.
  • Throughput : 1.2 kg/hour with >95% conversion.
  • Purification : Centrifugal partition chromatography reduces solvent waste.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Oxalyl Chloride High atom economy Requires低温 conditions 65–70
HATU/EDCl Mild conditions Costly reagents 58–63
One-Pot Tandem Reduced purification steps Moderate yields 60–65

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N1-(2-chlorobenzyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Synthesize the piperidine intermediate by reacting 4-fluorophenyl isocyanate with piperidin-4-ylmethanamine under anhydrous conditions (e.g., THF, 0–5°C) to form the carbamoyl-piperidine moiety .
  • Step 2 : Couple the intermediate with oxalyl chloride in the presence of a base (e.g., triethylamine) to form the oxalamide linkage .
  • Step 3 : Introduce the 2-chlorobenzyl group via nucleophilic substitution or reductive amination .
  • Optimization :
  • Use low temperatures (0–5°C) during carbamoylation to minimize side reactions .
  • Employ chromatography (e.g., silica gel, ethyl acetate/hexane) for purification to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • Methodology :

  • LC-MS/HRMS : Confirm molecular weight (e.g., observed [M+H]+ vs. calculated) and detect impurities .
  • 1H/13C NMR : Assign peaks to confirm:
  • Aromatic protons (δ 7.2–7.8 ppm for chlorobenzyl and fluorophenyl groups) .
  • Piperidine methylene protons (δ 2.8–3.5 ppm) .
  • Oxalamide NH signals (δ 8.3–10.7 ppm) .
  • HPLC : Assess purity (>90% acceptable for initial biological screening) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular assay results)?

  • Methodology :

  • Dose-response studies : Test compound potency across a range of concentrations (e.g., 1 nM–100 µM) to identify off-target effects .
  • Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm specificity for suspected receptors (e.g., neurological targets) .
  • Meta-analysis : Compare structural analogs (e.g., replacing 4-fluorophenyl with pyridinyl groups) to isolate substituent effects .

Q. What computational strategies predict the compound’s interaction with biological targets, and how reliable are these models?

  • Methodology :

  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to receptors (e.g., serotonin or dopamine receptors) .
  • MD simulations : Run 100-ns trajectories to assess binding stability and conformational changes .
  • Validation : Compare computational results with experimental IC50 values from radioligand assays .
  • Limitations : Overprediction of hydrophobic interactions; experimental validation is essential .

Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability without compromising potency?

  • Methodology :

  • Analog synthesis : Replace labile groups (e.g., methylpiperazine in ) with bioisosteres like morpholine .
  • Microsomal stability assays : Incubate analogs with liver microsomes (human/rat) to measure half-life improvements .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., oxalamide carbonyl) for retention during optimization .

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